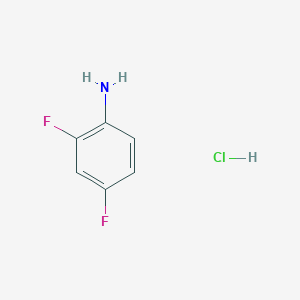
2,4-Difluoroaniline hydrochloride
Cat. No. B1259902
Key on ui cas rn:
57491-43-7
M. Wt: 165.57 g/mol
InChI Key: KATANSIQEKNNCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05977412
Procedure details


First a suitable glass-lined reactor is charged with 484.7 lbs. of water, and then with 257.8 lbs. of 32% hydrochloric acid. While maintaining the temperature at less than 30° C., 116.8 lbs. of 2,4-difluoroaniline is added to the hydrochloric acid solution to form a slurry of 2,4-difluoroaniline hydrochloride. The slurry is cooled to 20° C., and then 145.9 lbs. of bromine is added over a 50 minute period, thus maintaining the temperature at less than 45° C. The temperature is held between 20° C. and 45° C. for 30 minutes.




Identifiers


|
REACTION_CXSMILES
|
[ClH:1].[F:2][C:3]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:4]=1[NH2:5]>O>[ClH:1].[F:2][C:3]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:4]=1[NH2:5] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(N)C=CC(=C1)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
First a suitable glass-lined reactor is charged with 484.7 lbs
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
While maintaining the temperature at less than 30° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.FC1=C(N)C=CC(=C1)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
